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Compound of Interest

Compound Name:
2-Amino-2-methyl-4-

phenylbutanenitrile

CAS No.: 96866-55-6

Cat. No.: B2742190 Get Quote

Distinguishing N-Methyltryptamine and Gramine via EI
and ESI-MS/MS[1]
Executive Summary: The Isobaric Challenge
In drug development and forensic analysis, the chemical formula C11H14N2 (MW 174.24 Da)

presents a classic isobaric challenge. It represents multiple biologically active indole alkaloids,

most notably N-Methyltryptamine (NMT) and Gramine (3-(dimethylaminomethyl)indole).[1]

While both share an indole core, their pharmacological profiles differ significantly: NMT is a

psychedelic tryptamine and monoamine oxidase inhibitor (MAOI), whereas Gramine is a toxic

acetylcholine inhibitor found in barley and reed canary grass. Misidentification can lead to

critical errors in toxicity screening or legal adjudication.[1]

This guide provides a definitive technical comparison of their fragmentation patterns using

Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS), establishing a self-validating

protocol for their differentiation.

Structural Analysis & Fragmentation Logic
To interpret the mass spectra, we must first understand the bond labilities inherent in each

isomer.
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Feature N-Methyltryptamine (NMT) Gramine

Structure Indole - CH₂ - CH₂ - NH - CH₃ Indole - CH₂ - N(CH₃)₂

Amine Type Secondary Amine Tertiary Amine

Linkage
Ethyl spacer (Tryptamine

backbone)
Methyl spacer (Benzylic-like)

Primary Cleavage Site Cα-Cβ bond (Ethyl bridge) C-N bond or Indole-C bond

The "Nitrogen Rule" Application
Both molecules contain two nitrogen atoms, resulting in an even molecular weight (174 Da).[1]

In EI (radical cation

), the primary fragmentation is driven by the stability of the resulting iminium ions.

Method A: Electron Ionization (GC-MS)
Hard ionization (70 eV) for structural fingerprinting.[1]

N-Methyltryptamine (NMT) Fragmentation
Mechanism: The dominant pathway is

-cleavage of the ethyl side chain.[1] The radical site on the nitrogen induces homolytic fission of
the C-C bond between the

and

carbons.

Precursor:

174 (

)

Diagnostic Ion:

44
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Structure:

(N-methylmethaniminium)[1]

Formation: The indole ring is lost as a neutral radical (or retains charge as

130). Stevenson’s Rule favors the amine fragment due to its low ionization energy.[1]

Secondary Ion:

130 (Quinolinium/Indole-CH2 cation).[1]

Gramine Fragmentation
Mechanism: Gramine lacks the ethyl bridge.[1] Fragmentation occurs either at the benzylic

position or the C-N bond.

Precursor:

174 (

)

Diagnostic Ion:

58

Structure:

(N,N-dimethylmethaniminium)[1]

Formation: Cleavage of the bond between the indole C3 and the methylene group.

Secondary Ion:

129 (Indole-CH2 cation, often the base peak due to resonance stability of the benzylic
system).

Comparative Data Table (EI)
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Ion Type
NMT (

)

Gramine (

)
Differentiation Logic

Molecular Ion (

)
174 (Weak) 174 (Weak) Non-diagnostic.[1]

Base Peak / Major 44 129 / 58

Primary Differentiator.

44 indicates NMT; 58

indicates Gramine.[1]

Indole Fragment 130 129

Gramine favors the

129 ion (loss of

dimethylamine

radical).

Method B: ESI-MS/MS (LC-MS)
Soft ionization (Collision Induced Dissociation) for sensitivity and complex matrices.[1]

NMT Fragmentation Pathway
In ESI, the protonated molecule

is

175.[1]

Transition:

Mechanism: Neutral loss of Methylamine (

, 31 Da).[1]

Result: The charge remains on the indole-ethyl backbone (

144).

Gramine Fragmentation Pathway
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In ESI, the protonated molecule

is

175.[1]

Transition:

[1]

Mechanism: Neutral loss of Dimethylamine (

, 45 Da).[1]

Result: The charge remains on the Indole-CH2 cation (

130).

Visualization of Pathways[1]

Precursor (C11H14N2) Neutral Loss (CID) Diagnostic Product Ions

NMT [M+H]+ 
 m/z 175

Loss of Methylamine 
 (-31 Da)

Gramine [M+H]+ 
 m/z 175

Loss of Dimethylamine 
 (-45 Da)

Vinyl-Indole Cation 
 m/z 144

Characteristic

Indolyl-Methyl Cation 
 m/z 130

Characteristic

Click to download full resolution via product page

Figure 1: ESI-MS/MS fragmentation pathways distinguishing NMT from Gramine based on

specific neutral losses.

Experimental Protocol: Self-Validating Workflow
To ensure high-confidence identification, follow this decision-tree protocol.
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Sample Preparation[1][2]
Extraction: Liquid-liquid extraction using alkaline buffer (pH 9.5) into ethyl acetate.[1]

Reconstitution: Dissolve residue in 90:10 Water:Acetonitrile (0.1% Formic Acid) for LC-MS.

Instrument Parameters (LC-MS/MS)[1][3]
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

Ionization: ESI Positive Mode.

Collision Energy (CE): Ramp 15-35 eV to capture both precursor survivability and

fragmentation.[1]

Validation Logic (The "If-Then" System)[1]

Unknown Sample 
 m/z 175 (ESI) or 174 (EI)

Method: EI-GC/MS? Method: ESI-MS/MS?

Base Peak m/z 44? Base Peak m/z 58 or 129? Product Ion m/z 144 
 (Loss -31)

Product Ion m/z 130 
 (Loss -45)

Identify: N-Methyltryptamine

Yes

Identify: Gramine

Yes

Identify: N-Methyltryptamine

Yes

Identify: Gramine

Yes

Click to download full resolution via product page

Figure 2: Logical decision tree for isomer identification using EI or ESI data.[1]
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Conclusion
The differentiation of C11H14N2 isomers relies on the specific lability of the side chain.

N-Methyltryptamine is defined by the

-cleavage of the ethyl bridge, yielding

44 (EI) and a loss of 31 Da (ESI).

Gramine is defined by the cleavage of the benzylic amine, yielding

58/129 (EI) and a loss of 45 Da (ESI).

Researchers should prioritize ESI-MS/MS for biological matrices due to the distinct neutral loss

patterns, which provide higher specificity than the low-mass ions observed in EI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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